2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide linkage: This step involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with cyclohexanecarboxylic acid: The sulfonamide intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(4-{[(4-methylpyrimidin-2-yl)amino]-sulfonyl}phenyl)acetamide
- 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione
Uniqueness
2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide linkage and cyclohexane ring structure make it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H22N4O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H22N4O5S/c1-12-10-11-20-19(21-12)23-29(27,28)14-8-6-13(7-9-14)22-17(24)15-4-2-3-5-16(15)18(25)26/h6-11,15-16H,2-5H2,1H3,(H,22,24)(H,25,26)(H,20,21,23) |
InChI Key |
HWZJXGFMKJQZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
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